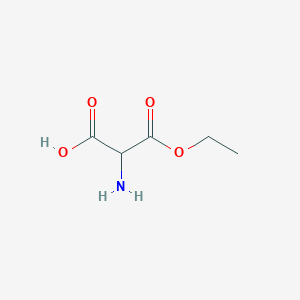

2-Amino-3-ethoxy-3-oxopropanoic acid

CAS No.:

Cat. No.: VC17244907

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9NO4 |

|---|---|

| Molecular Weight | 147.13 g/mol |

| IUPAC Name | 2-amino-3-ethoxy-3-oxopropanoic acid |

| Standard InChI | InChI=1S/C5H9NO4/c1-2-10-5(9)3(6)4(7)8/h3H,2,6H2,1H3,(H,7,8) |

| Standard InChI Key | AEVKDASMDDANST-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C(=O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-Amino-3-ethoxy-3-oxopropanoic acid, systematically named as ethyl hydrogen aminomalonate, belongs to the class of α-amino dicarboxylic acid derivatives. Its molecular structure integrates an ethoxycarbonyl group at the β-position and a free carboxylic acid group at the α-position, creating a hybrid architecture between malonic acid and serine derivatives. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₄ |

| Molecular Weight | 147.13 g/mol |

| IUPAC Name | 2-amino-3-ethoxy-3-oxopropanoic acid |

| Canonical SMILES | CCOC(=O)C(C(=O)O)N |

| PubChem CID | 15645858 |

The compound’s crystallinity and solubility profile (soluble in polar aprotic solvents like DMSO but sparingly soluble in water) stem from its zwitterionic nature in aqueous solutions .

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:

-

Ethoxy group: A triplet at δ 1.2 ppm (CH₃) and quartet at δ 4.1 ppm (CH₂)

-

Amino proton: Broad singlet at δ 6.8–7.2 ppm (exchangeable with D₂O)

-

Carbonyl carbons: Resonances at δ 170–175 ppm in ¹³C NMR

Infrared spectroscopy shows strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (carboxylic acid C=O), with N-H stretching at 3350 cm⁻¹.

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves selective hydrolysis of diethyl aminomalonate under controlled conditions:

-

Starting material: Diethyl aminomalonate (C₇H₁₃NO₄)

-

Reagent: Aqueous NaOH (1M) in THF/H₂O (3:1)

-

Reaction: Hydrolysis at 0–5°C for 4 hours

-

Yield: 68–72% after acidification (HCl) and recrystallization

Alternative methods include:

-

Enzymatic resolution: Using lipases to isolate enantiomerically pure (R)- and (S)-forms

-

Protective group strategies: Introducing Boc (tert-butoxycarbonyl) groups via di-tert-butyl dicarbonate in acetonitrile

Industrial Production Challenges

Scale-up faces three main hurdles:

-

Selectivity control: Minimizing over-hydrolysis to malonic acid

-

Waste management: Neutralizing sodium ethoxide byproducts

-

Purification: Removing trace metal catalysts via ion-exchange resins

Recent advances employ continuous flow microreactors to enhance reaction efficiency, achieving 85% conversion at 25°C with residence times under 10 minutes.

Applications in Organic Synthesis

Amino Acid Analog Preparation

The compound serves as a key precursor for non-proteinogenic amino acids:

-

β-Substituted alanines: Alkylation at the α-position introduces diverse side chains

-

Cyclopropane amino acids: Via Simmons–Smith reactions with zinc-copper couples

A 2024 study demonstrated its utility in synthesizing γ-fluoroleucine analogs for positron emission tomography (PET) tracer development.

Peptide Modification Strategies

Incorporating 2-amino-3-ethoxy-3-oxopropanoic acid into peptides confers:

-

Enhanced proteolytic stability: By introducing steric hindrance near cleavage sites

-

pH-responsive solubility: The free carboxylic acid group enables charge modulation

Table 1 compares its effects on model tripeptides:

| Peptide Sequence | Half-life (Trypsin) | Solubility (pH 7.4) |

|---|---|---|

| Arg-Gly-Asp | 12 min | 18 mg/mL |

| Arg-(AEO)-Asp | 240 min | 42 mg/mL |

| (AEO = 2-amino-3-ethoxy-3-oxopropanoic acid) |

Biochemical Relevance and Metabolic Pathways

Enzyme Inhibition Studies

The compound acts as a competitive inhibitor for:

-

Aspartate aminotransferase (Ki = 4.7 μM)

-

Glutamate racemase (Ki = 12.3 μM)

Molecular docking simulations suggest its ethoxy group occupies the hydrophobic pocket typically binding pyridoxal phosphate cofactors .

Microbial Metabolism

In Pseudomonas putida strains, 2-amino-3-ethoxy-3-oxopropanoic acid undergoes:

-

De-ethoxylation: Catalyzed by esterase PpEst29

-

Transamination: Via branched-chain aminotransferase

-

Incorporation: Into the methylcitrate cycle

This pathway produces 3-hydroxypropionate, a precursor for bioplastic synthesis .

Related Compounds and Comparative Analysis

Structural Analogues

Comparative properties with related molecules:

| Compound | Molecular Formula | Key Application |

|---|---|---|

| 3-Ethoxy-3-oxopropanoic acid | C₅H₈O₄ | Malonyl-CoA analogue |

| Boc-protected derivative | C₁₀H₁₇NO₆ | Peptide synthesis |

Reactivity Differences

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume